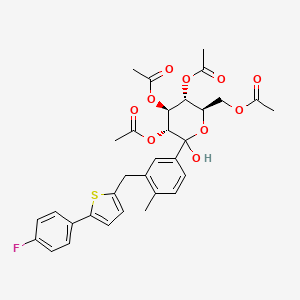
(3R,4S,5R,6R)-6-(Acetoxymethyl)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3R,4S,5R,6R)-6-(Acetoxymethyl)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including acetoxymethyl, fluorophenyl, thiophenyl, and hydroxytetrahydropyran, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydropyran ring, the introduction of the acetoxymethyl group, and the attachment of the fluorophenyl and thiophenyl groups. Typical reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, advanced purification techniques, and sustainable practices to minimize waste and energy consumption.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Cleavage of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while hydrolysis may produce carboxylic acids and alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology
In biology, the compound may be studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.
Industry
In industry, the compound may find applications in the development of new materials, coatings, or other products that benefit from its unique chemical properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds may include other tetrahydropyran derivatives, fluorophenyl-containing molecules, and thiophenyl-containing molecules. Examples include:
- (3R,4S,5R,6R)-6-(Hydroxymethyl)-2-(3-((5-(4-chlorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-hydroxytetrahydro-2H-pyran-3,
属性
分子式 |
C32H33FO10S |
|---|---|
分子量 |
628.7 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H33FO10S/c1-17-6-9-24(14-23(17)15-26-12-13-28(44-26)22-7-10-25(33)11-8-22)32(38)31(42-21(5)37)30(41-20(4)36)29(40-19(3)35)27(43-32)16-39-18(2)34/h6-14,27,29-31,38H,15-16H2,1-5H3/t27-,29-,30+,31-,32?/m1/s1 |
InChI 键 |
BYQOITRWTVKVGP-AIBPWPEASA-N |
手性 SMILES |
CC1=C(C=C(C=C1)C2([C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
规范 SMILES |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



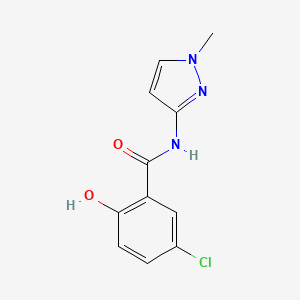
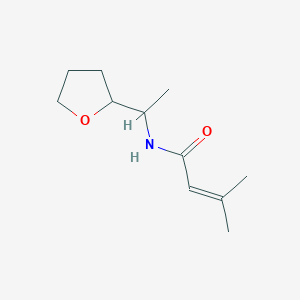
![8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14902863.png)
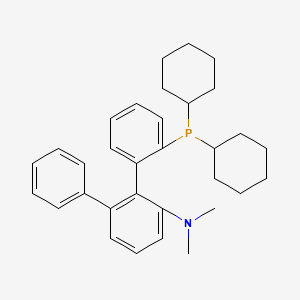
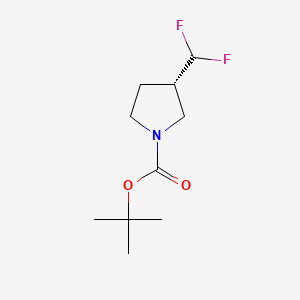
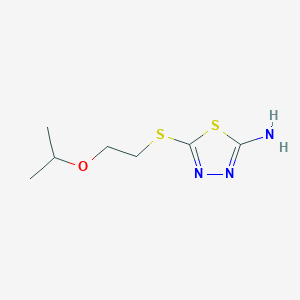


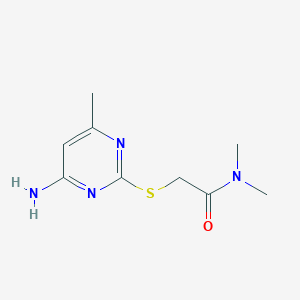
![3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B14902915.png)

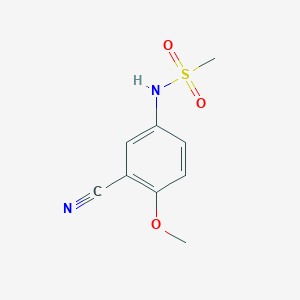
![5-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14902940.png)
